MIV-150

Übersicht

Beschreibung

MIV-150 ist ein nicht-nukleosidischer Reverse-Transkriptase-Hemmer, der eine potente antivirale Aktivität gegen das humane Immundefizienzvirus (HIV) und das Herpes-simplex-Virus (HSV) gezeigt hat. Es wird oft mit Zinksalzen und Carrageenan formuliert, um seine Wirksamkeit und Sicherheit bei der Vorbeugung von Virusinfektionen zu verbessern .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Herstellung eines PETT-Harnstoff-AnalogsDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MIV-150 involves the preparation of a PETT-urea analogThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MIV-150 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

MIV-150 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with antiviral and potential virucidal properties . Research indicates this compound blocks the transmission of both R5- and X4-tropic HIV isolates at nanomolar concentrations in vitro .

Scientific Research Applications

In Vitro Studies: this compound demonstrates strong antiviral properties that are unaffected by seminal fluid . Studies show that a formulation of this compound in carrageenan was significantly more active against clinical HIV isolates in vitro than carrageenan alone .

In Vivo Studies: this compound-containing gels reduced vaginal SHIV-RT infection in macaques by over 50% when challenged after a single gel dose or after daily application for two weeks . In addition, an this compound–carrageenan gel was effective against rectal SHIV-RT transmission in macaques .

This compound Combination Microbicides

This compound is being developed in microbicide products such as carrageenan gels and intravaginal rings (IVR) . These products are designed for topical application and have shown promise in preventing HIV transmission in preclinical studies .

This compound/Zinc Acetate/Carrageenan (MZC) Gel this compound has been tested in combination with zinc acetate formulated in a carrageenan gel (MZC) . The MZC gel has been shown to protect against simian-human immunodeficiency virus reverse transcriptase (SHIV-RT) challenge in macaques . A Phase 1 clinical trial showed the MZC gel to be safe .

Drug Resistance In vitro resistance to this compound is associated with the appearance of three mutations in reverse transcriptase (RT), whereas resistance to NNRTIs like nevirapine and efavirenz is detected after only one or two mutations . Nevirapine-resistant viruses remain fully sensitive to this compound . Studies have indicated a low probability for the emergence of drug-resistant mutations after topical this compound exposure, supporting the further development of this compound-containing microbicides .

Pharmacokinetics

Wirkmechanismus

MIV-150 exerts its effects by binding to the reverse transcriptase enzyme of HIV, thereby inhibiting the transcription of viral RNA into DNA. This prevents the replication of the virus and reduces the viral load in infected individuals. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are related to the inhibition of viral replication .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Nevirapin

- Efavirenz

- Etravirin

- Rilpivirin

Einzigartigkeit

MIV-150 ist einzigartig in seiner Kombination mit Zinksalzen und Carrageenan, die seine antivirale Aktivität und sein Sicherheitsprofil verbessern. Im Gegensatz zu anderen nicht-nukleosidischen Reverse-Transkriptase-Hemmern hat this compound sowohl in vitro als auch in vivo Wirksamkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .

Biologische Aktivität

MIV-150 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has shown significant promise as an antiviral agent, particularly for the prevention of HIV-1 infection. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, antiviral efficacy, and potential applications in microbicides.

1. Overview of this compound

This compound is a synthetic compound designed to inhibit HIV-1 replication by binding to the reverse transcriptase enzyme, preventing viral RNA from being converted into DNA. Its structure and mechanism of action are similar to other NNRTIs, making it a candidate for use in topical microbicides aimed at reducing HIV transmission.

2. Pharmacokinetics

Research has demonstrated that this compound can be effectively delivered through intravaginal rings (IVRs). A study involving macaques showed that this compound was detectable in vaginal fluids and tissues after IVR insertion. The pharmacokinetic profile indicated:

- Cervical and Vaginal Tissue Concentrations :

The cumulative release of this compound from different IVR formulations was quantified, revealing significant amounts remaining in the vaginal environment, which are crucial for antiviral activity.

3. Antiviral Activity

This compound has been shown to possess potent antiviral properties against HIV-1:

- In Vitro Studies :

- The IC50 (the concentration required to inhibit 50% of viral replication) values for this compound were reported at approximately 0.40 nM in vaginal swabs collected post-IVR insertion .

- In combination with carrageenan (Carraguard), this compound demonstrated an additive effect against free virus particles, enhancing its efficacy as a microbicide .

4. Case Studies and Clinical Trials

A first-in-human trial assessed the safety and pharmacokinetics of this compound combined with zinc acetate. Key findings included:

- Safety Profile : The combination was well-tolerated among participants.

- Antiviral Activity : Significant antiviral activity was observed in cervicovaginal lavage (CVL) samples, indicating effective delivery and sustained release of the drug .

5. Comparative Efficacy

The efficacy of this compound was compared with other NNRTIs in various studies:

| Compound | IC50 (nM) | Efficacy Notes |

|---|---|---|

| This compound | 0.40 | Potent against HIV-1; effective in microbicide form |

| Other NNRTIs | Varies | Generally lower efficacy compared to this compound |

6. Conclusion and Future Directions

This compound exhibits promising biological activity as an HIV inhibitor with potential applications in microbicide formulations. Its sustained release from IVRs and strong antiviral efficacy make it a candidate for further clinical development. Future research should focus on optimizing delivery systems and exploring combination therapies to enhance its effectiveness against HIV transmission.

Eigenschaften

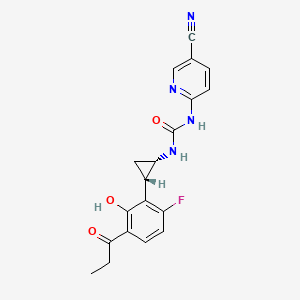

IUPAC Name |

1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O3/c1-2-15(25)11-4-5-13(20)17(18(11)26)12-7-14(12)23-19(27)24-16-6-3-10(8-21)9-22-16/h3-6,9,12,14,26H,2,7H2,1H3,(H2,22,23,24,27)/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPHEWJJTGPRSL-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=C(C=C1)F)C2CC2NC(=O)NC3=NC=C(C=C3)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)C1=C(C(=C(C=C1)F)[C@@H]2C[C@@H]2NC(=O)NC3=NC=C(C=C3)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177773 | |

| Record name | MIV 150 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231957-54-3 | |

| Record name | MIV 150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231957543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIV 150 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIV-150 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/824VSI942Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.